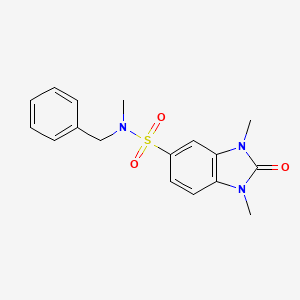

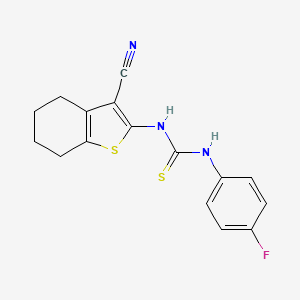

![molecular formula C9H12ClNO2S B5540506 N-[2-(4-氯苯基)乙基]甲磺酰胺](/img/structure/B5540506.png)

N-[2-(4-氯苯基)乙基]甲磺酰胺

描述

Synthesis Analysis

The synthesis of methanesulfonamide derivatives, including those with chlorophenyl groups, often involves complex chemical reactions. For instance, processes have been developed for large-scale production of compounds similar to N-[2-(4-chlorophenyl)ethyl]methanesulfonamide, highlighting the importance of selecting appropriate precursors and reaction conditions for efficient synthesis (PestiJaan et al., 1998).

Molecular Structure Analysis

The molecular structure of N-[2-(4-chlorophenyl)ethyl]methanesulfonamide and related compounds is characterized by specific conformations and bond parameters. Studies have shown that the N-H bond conformation can be syn or anti to chloro substituents, impacting the compound's biological activity. The spatial arrangement of the methanesulfonyl group and amide hydrogen plays a crucial role in the molecule's interaction with receptor molecules (Gowda et al., 2007).

Chemical Reactions and Properties

N-[2-(4-chlorophenyl)ethyl]methanesulfonamide participates in various chemical reactions, demonstrating its reactivity and potential as a precursor for further chemical transformations. Its reactivity is illustrated by its ability to form complexes and participate in hydrogen bonding, which is fundamental to its structural stability and interactions (Binkowska et al., 2001).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. Hydrogen bonding and molecular conformations significantly affect these properties, contributing to the compound's behavior in different environments (Tuttolomondo et al., 2005).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are critical for understanding the behavior of N-[2-(4-chlorophenyl)ethyl]methanesulfonamide in chemical reactions. Its sulfonamide group contributes to its unique chemical behavior, offering opportunities for selective reactions and synthesis of complex molecules (Shealy et al., 1984).

科学研究应用

合成及其化学应用

抗真菌剂的合成α-(4-氯苯基)-α-[1-(2-氯苯基)乙烯基]-1H-1,2,4-三唑-1-乙醇和α-[1-(2-氯苯基)乙烯基]-α-(2,4-二氟苯基)-1H-1,2,4-三唑-1-乙醇的甲磺酸酯被开发用于治疗和预防全身真菌感染。这项研究说明了甲磺酸酯衍生物在合成具有显著抗真菌特性的化合物中的用途 (PestiJaan 等,1998)。

自组装结构对具有磺酸盐-膦酸酯配体的二乙基锡(甲氧基)甲磺酸酯的研究突出了三维自组装的形成,展示了磺酸盐衍生物在构建复杂分子结构中的作用 (Shankar 等,2011)。

生物学研究

甲烷的产生和抑制对微生物培养的研究突出了特定磺酰胺衍生物的还原,以产生用于合成应用的手性中间体,例如 β 受体拮抗剂。这证明了磺酰胺化合物在微生物系统中用于药物合成的生物转化 (Patel 等,1993)。

环境过程中的脱氯在磺酸盐衍生物存在下,微生物对氯化合物的还原性脱氯的研究提供了对环境生物修复过程和化学化合物在影响微生物途径中所起作用的见解 (Sokol 等,1994)。

安全和危害

属性

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-14(12,13)11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIAVCZGURQEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorophenyl)ethyl]methanesulfonamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

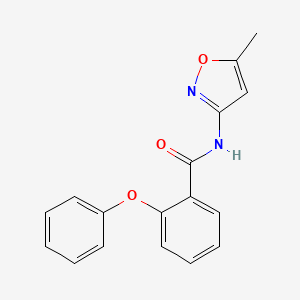

![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)

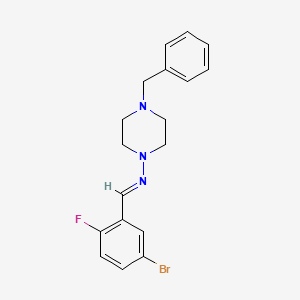

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5540461.png)

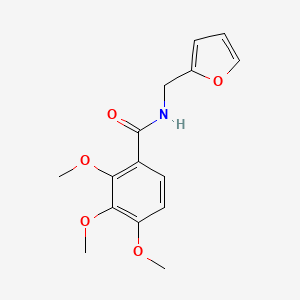

![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)

![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)

![2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)

![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)

![N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B5540518.png)